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Introduction

The long non-coding RNA (lncRNA) LINC00926 has emerged as a significant regulator in

various cellular processes, including inflammation and cancer progression. Of particular

interest is its role in modulating gene expression through interactions with chromatin-modifying

proteins. It has been demonstrated that LINC00926 physically associates with Mixed Lineage

Leukemia 1 (MLL1), a histone methyltransferase responsible for the trimethylation of histone

H3 at lysine 4 (H3K4me3), a mark associated with active gene promoters. This interaction is

crucial for regulating the expression of target genes, such as WNT10B.[1][2][3]

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo

association of proteins with specific genomic regions. By performing a ChIP assay with an

antibody against a protein known to interact with LINC00926, such as MLL1, researchers can

identify the specific DNA loci where this complex is recruited. This allows for the elucidation of

the downstream gene targets of LINC00926-mediated transcriptional regulation.

Principle of the Assay

The ChIP assay outlined below is designed to isolate and identify the genomic DNA sequences

bound by a protein of interest that is part of a complex with LINC00926 (e.g., MLL1). The

general workflow involves cross-linking proteins to DNA within intact cells, followed by
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chromatin shearing, immunoprecipitation of the target protein-DNA complexes, and subsequent

analysis of the co-precipitated DNA.

Data Presentation
Quantitative data from ChIP experiments, typically obtained via quantitative PCR (qPCR),

should be summarized for clear interpretation and comparison across different experimental

conditions. The following table provides a template for presenting such data.

Table 1: Quantitative Analysis of MLL1 Enrichment at Target Gene Promoters

Target Gene
Promoter

Sample
Treatment

Percent Input
(Mean ± SD)

Fold
Enrichment vs.
IgG (Mean ±
SD)

p-value

Positive Control

HOXA9 Control 2.5 ± 0.3 25.0 ± 3.0 <0.001

HOXA9
LINC00926

Knockdown
0.8 ± 0.1 8.0 ± 1.2 <0.01

Target of Interest

WNT10B Control 1.8 ± 0.2 18.0 ± 2.5 <0.001

WNT10B
LINC00926

Knockdown
0.5 ± 0.08 5.0 ± 0.9 <0.01

Negative Control

GAPDH Control 0.1 ± 0.02 1.0 ± 0.2 >0.05

GAPDH
LINC00926

Knockdown
0.1 ± 0.03 1.1 ± 0.3 >0.05

Experimental Protocols
This section provides a detailed protocol for a standard cross-linking ChIP (X-ChIP) assay,

which can be adapted for targeting MLL1 or other LINC00926-interacting proteins.
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I. Cell Cross-linking and Harvesting
Cell Culture: Grow mammalian cells to approximately 80-90% confluency in the appropriate

culture medium.

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of

1%. Incubate for 10 minutes at room temperature with gentle shaking.[4][5]

Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of

125 mM. Incubate for 5 minutes at room temperature with gentle shaking.[5]

Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Scrape the

cells in ice-cold PBS containing a protease inhibitor cocktail and transfer to a conical tube.

Pelleting: Centrifuge the cells at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The

cell pellet can be stored at -80°C or used immediately.

II. Chromatin Preparation
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing 0.1% SDS) and

incubate on ice for 15 minutes.[4]

Chromatin Shearing: Shear the chromatin to an average size of 200-1000 base pairs. This is

a critical step and needs to be optimized for each cell type and instrument.[4]

Sonication: This is a common method using ultrasonic waves.[4] Keep samples cold

during sonication.

Clarification: Centrifuge the sheared chromatin at maximum speed for 10 minutes at 4°C to

pellet cellular debris. Transfer the supernatant, which contains the soluble chromatin, to a

new tube.

III. Immunoprecipitation
Quantification: Determine the chromatin concentration.

Pre-clearing: (Optional but recommended) Add Protein A/G beads to the chromatin and

incubate for 1-2 hours at 4°C with rotation to reduce non-specific binding.
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Antibody Incubation: Add the primary antibody (e.g., anti-MLL1) to the pre-cleared chromatin.

A negative control with a non-specific IgG of the same isotype should be included. Incubate

overnight at 4°C with rotation.[6]

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and

incubate for 2-4 hours at 4°C with rotation.[7]

IV. Washing and Elution
Washes: Pellet the beads by centrifugation and wash sequentially with low salt wash buffer,

high salt wash buffer, and LiCl wash buffer to remove non-specifically bound material.[6]

Elution: Elute the protein-DNA complexes from the beads using an elution buffer (e.g.,

containing SDS and sodium bicarbonate).

V. Reverse Cross-linking and DNA Purification
Reverse Cross-linking: Add NaCl to the eluted samples and incubate at 65°C for 4-6 hours or

overnight to reverse the formaldehyde cross-links.

Protein and RNA Digestion: Treat the samples with RNase A and then Proteinase K to

remove RNA and protein.

DNA Purification: Purify the DNA using a standard phenol:chloroform extraction and ethanol

precipitation or a commercial DNA purification kit.

VI. DNA Analysis
Quantitative PCR (qPCR): Use qPCR to quantify the enrichment of specific DNA sequences.

Analyze the enrichment of target gene promoters (e.g., WNT10B) relative to a negative

control region (e.g., GAPDH). Data is typically presented as a percentage of the input DNA

or as fold enrichment over the IgG control.
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Caption: LINC00926 recruits MLL1 to the WNT10B promoter, leading to gene activation.
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Experimental Workflow
Chromatin Immunoprecipitation (ChIP) Workflow
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Caption: A stepwise workflow for a chromatin immunoprecipitation (ChIP) experiment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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